1-Phenylpropane-1,3-diol 1-Phenylpropane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 4850-49-1
VCID: VC1629067
InChI: InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
SMILES: C1=CC=C(C=C1)C(CCO)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

1-Phenylpropane-1,3-diol

CAS No.: 4850-49-1

Cat. No.: VC1629067

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylpropane-1,3-diol - 4850-49-1

Specification

CAS No. 4850-49-1
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 1-phenylpropane-1,3-diol
Standard InChI InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Standard InChI Key RRVFYOSEKOTFOG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCO)O
Canonical SMILES C1=CC=C(C=C1)C(CCO)O

Introduction

Structural Characteristics and Fundamental Properties

Molecular Structure and Composition

1-Phenylpropane-1,3-diol (C9H12O2) consists of a phenyl group attached to the C1 position of a propane-1,3-diol backbone. The molecule contains two hydroxyl groups: a secondary alcohol at the C1 position (attached to the phenyl group) and a primary alcohol at the C3 position. This structure results in a molecular weight of 152.19 g/mol .

The basic structure provides multiple functionalization opportunities due to the differential reactivity of the two hydroxyl groups, making it valuable in organic synthesis pathways.

Stereochemical Considerations

The presence of a stereogenic center at the C1 position creates two possible stereoisomers: (R)-1-phenylpropane-1,3-diol and (S)-1-phenylpropane-1,3-diol. These enantiomers have identical physical properties except for their optical rotation and interactions with other chiral molecules .

StereoisomerCAS NumberPhysical Form
(S)-1-Phenylpropane-1,3-diol96854-34-1White crystalline powder/chunks
(R)-1-Phenyl-1,3-propanediol103548-16-9Crystalline solid

Physical and Chemical Properties

Physical Characteristics

Both stereoisomers of 1-phenylpropane-1,3-diol exist as white crystalline solids at room temperature. Commercial preparations typically appear as white crystalline powder or chunks with well-defined melting points, indicating their high purity .

Thermal Properties

The melting point for both enantiomers falls within a consistent range, serving as an important criterion for assessing purity:

StereoisomerMelting Point Range
(S)-1-Phenylpropane-1,3-diol62-66°C
(R)-1-Phenyl-1,3-propanediol62-66°C

Optical Properties

The enantiomers display opposite optical rotations, confirming their mirror-image relationship:

StereoisomerSpecific Optical RotationMeasurement Conditions
(S)-1-Phenylpropane-1,3-diol-53° to -56°22°C, 589 nm (c=1, 1,2-dichloroethane)
(R)-1-Phenyl-1,3-propanediol+54.5°22°C (c=1, 1,2-dichloroethane)

The nearly identical absolute values with opposite signs demonstrate their enantiomeric relationship and high optical purity.

Spectroscopic Properties

Infrared spectroscopy confirms the structural features of the compounds. Both stereoisomers show characteristic infrared spectra that are identical to each other, as expected for enantiomers .

ParameterSpecification for (S)-isomerSpecification for (R)-isomer
Minimum GC Purity≥97.5% ≥97.5%
Infrared SpectrumConforms to standard Authentic

Synthesis Methods

Stereoselective Synthesis

The production of enantiomerically pure (R) or (S) isomers requires stereoselective synthesis methods to achieve the high optical purity reflected in the commercial specifications .

Applications in Chemical Synthesis

Pharmaceutical Synthesis

1-Phenylpropane-1,3-diol serves as an important intermediate in pharmaceutical synthesis. A significant example is its use in the synthesis of tolterodine, a medication used for treating overactive bladder.

Research by Castro and Rhee (2008) describes a novel and streamlined synthesis of racemic tolterodine using 1-phenylpropane-1,3-diol as a key starting material. The synthesis involves selective nosylation on the primary alcohol using 4-nitrobenzenesulfonyl chloride, followed by diisopropylamine substitution and Friedel-Crafts alkylation using aqueous perchloric acid .

Applications in Asymmetric Synthesis

The compound and its derivatives have significant applications in asymmetric synthesis. Research indicates that derivatives such as (+)-(1S,2S)-2-Amino-1-phenylpropane-1,3-diol have been applied in the formal total synthesis of:

  • Carbapenems (a class of β-lactam antibiotics)

  • Novel 4-cyano-β-lactams

  • β-hydroxy aspartates

These applications highlight the compound's utility as a chiral building block in complex molecule synthesis.

Related Compounds

Structural Analogs

Several structural analogs of 1-phenylpropane-1,3-diol have been studied and documented:

CompoundCAS NumberMolecular FormulaMolecular Weight
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol52178-66-2C11H16O2180.24 g/mol

This related compound features additional methyl substituents at the C2 position, which alters its physical properties and potential applications.

Analytical Characterization

Identification Methods

The compound can be identified and characterized using various analytical techniques:

  • Gas Chromatography (GC): Used for purity assessment, with commercial grades typically showing ≥97.5% purity

  • Infrared Spectroscopy: Confirms structural features and functional groups

  • Optical Rotation: Differentiates between enantiomers and assesses optical purity

Physical Constant Validation

Physical constants serve as important criteria for compound validation:

Physical Property(S)-isomer(R)-isomer
Melting Point62-66°C 62-66°C
Specific Rotation-53° to -56° +54.5°

Structure-Property Relationships

Functional Group Reactivity

1-Phenylpropane-1,3-diol possesses two hydroxyl groups with different reactivities:

  • The primary alcohol (C3) is generally more reactive toward electrophiles

  • The secondary benzyl alcohol (C1) is more hindered but can participate in selective transformations

This differential reactivity enables selective functionalization, making the compound valuable in organic synthesis, as demonstrated in the selective nosylation step during tolterodine synthesis .

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